![molecular formula C25H17Cl2N5O2S3 B2501231 2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide CAS No. 671200-57-0](/img/structure/B2501231.png)
2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide is a useful research compound. Its molecular formula is C25H17Cl2N5O2S3 and its molecular weight is 586.52. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Palladium-Catalyzed Allylic C-H Trifluoroacetoxylation
The compound has been investigated in the context of palladium-catalyzed allylic C-H trifluoroacetoxylation reactions. In this process, PhI(OCOCF3)2 serves as the oxidant and acyloxy source. Notably, the trifluoroacetoxylation of monosubstituted cyclopentenes and cyclohexenes proceeds with excellent regio- and diastereoselectivity . This research field is part of the broader area of C-H functionalizations, which have gained prominence due to their synthetic utility.
[4 + 3] Cycloadditions
The compound’s allyl functionality has been explored in [4 + 3] cycloadditions. Oxyallyl cations derived from the dehalogenation of haloketones or generated from aldehydes and acetals can act as reactive dienophiles. The versatility of [4 + 3] cycladdition reactions allows for intramolecular, distereoselective, and enantioselective transformations. While this specific compound is not explicitly mentioned, its allyl moiety could potentially participate in such cycloadditions .
Crystal Structure Determination
In a separate study, the crystal structure of a related compound, “(Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one,” was determined . Although this specific compound differs slightly, understanding its crystal structure provides insights into the behavior of allyl-substituted molecules.
properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2N5O2S3/c1-2-11-32-23(34)20-18(14-3-7-16(26)8-4-14)12-35-22(20)30-25(32)36-13-19(33)28-24-29-21(37-31-24)15-5-9-17(27)10-6-15/h2-10,12H,1,11,13H2,(H,28,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZTZEOEXFNSFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl)SC=C2C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.